h-Leu-betana hcl
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Overview
Description
H-Leucine-beta-naphthylamide hydrochloride, commonly referred to as h-Leu-betana hcl, is a synthetic compound used primarily as a substrate for leucine aminopeptidase and similar aminopeptidases like aminopeptidase M . This compound is analyzed by fluorescence analysis or coupled with a coupling reagent like p-dimethylaminocinnamaldehyde to form a colored precipitate . It has a molecular formula of C16H21ClN2O and a molecular weight of 292.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-Leu-betana hcl involves the coupling of L-leucine with beta-naphthylamine in the presence of hydrochloric acid. The reaction typically takes place under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:
L-Leucine+Beta-naphthylamine+HCl→h-Leu-betana hcl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
H-Leu-betana hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in halogenated or alkylated products .
Scientific Research Applications
H-Leu-betana hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of leucine aminopeptidase and similar enzymes.
Biology: Employed in fluorescence analysis to detect and quantify enzyme activity in biological samples.
Medicine: Investigated for its potential therapeutic applications in enzyme-related disorders.
Industry: Utilized in the development of diagnostic kits and research tools for enzyme analysis.
Mechanism of Action
The mechanism of action of h-Leu-betana hcl involves its interaction with leucine aminopeptidase and similar enzymes. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This reaction releases beta-naphthylamine, which can be detected and quantified using fluorescence or colorimetric methods . The molecular targets include the active sites of leucine aminopeptidase and related enzymes, and the pathways involved are primarily enzymatic hydrolysis .
Comparison with Similar Compounds
Similar Compounds
L-Leucine 4-methoxy-beta-naphthylamide: Another substrate for aminopeptidase M and leucine aminopeptidase, used for intracellular analysis of protease activities.
H-D-Leucine-beta-naphthylamide hydrochloride: A similar compound used in peptide synthesis with excellent stability and high purity.
Uniqueness
H-Leu-betana hcl is unique due to its specific interaction with leucine aminopeptidase and its use in fluorescence analysis. Its ability to form a colored precipitate when coupled with p-dimethylaminocinnamaldehyde makes it particularly valuable for enzyme assays .
Properties
IUPAC Name |
2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKKWZMEVJWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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